4-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one 4-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0874139
InChI: InChI=1S/C26H23NO6/c1-29-20-9-6-10-21(17-20)31-13-14-32-23-12-11-18(16-24(23)30-2)15-22-26(28)33-25(27-22)19-7-4-3-5-8-19/h3-12,15-17H,13-14H2,1-2H3/b22-15-
SMILES: COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)OC
Molecular Formula: C26H23NO6
Molecular Weight: 445.5 g/mol

4-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

CAS No.:

Cat. No.: VC0874139

Molecular Formula: C26H23NO6

Molecular Weight: 445.5 g/mol

* For research use only. Not for human or veterinary use.

4-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one -

Specification

Molecular Formula C26H23NO6
Molecular Weight 445.5 g/mol
IUPAC Name (4Z)-4-[[3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
Standard InChI InChI=1S/C26H23NO6/c1-29-20-9-6-10-21(17-20)31-13-14-32-23-12-11-18(16-24(23)30-2)15-22-26(28)33-25(27-22)19-7-4-3-5-8-19/h3-12,15-17H,13-14H2,1-2H3/b22-15-
Standard InChI Key JNKHAQIBYBAWRF-JCMHNJIXSA-N
Isomeric SMILES COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)OC
SMILES COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)OC
Canonical SMILES COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator